molecular formula C11H10N2 B084086 4-(Pyridin-4-yl)aniline CAS No. 13296-04-3

4-(Pyridin-4-yl)aniline

Cat. No. B084086
CAS RN: 13296-04-3
M. Wt: 170.21 g/mol
InChI Key: GKVYVZSNXXTOMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-4-yl)aniline often involves multicomponent reactions and coordination polymer formation. For instance, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline leverages a multicomponent reaction, illustrating the compound's synthesis versatility and the potential for deriving a large library of similar structures. This methodology is pivotal for exploring the chemical space around 4-(Pyridin-4-yl)aniline derivatives (Almesaker et al., 2007).

Molecular Structure Analysis

Crystal structure investigations of compounds structurally related to 4-(Pyridin-4-yl)aniline reveal intricate details about their molecular geometry. For example, the study of a chiral secondary amine derivative of 4-(Pyridin-4-yl)aniline shows significant insights into its stereochemistry and crystal packing, as characterized by various spectroscopic and X-ray diffraction techniques (Adeleke & Omondi, 2022).

Chemical Reactions and Properties

4-(Pyridin-4-yl)aniline derivatives participate in a variety of chemical reactions, highlighting their reactivity and utility in synthesizing complex molecules. The reactivity of such compounds with cupric acetate to mediate C-H amination demonstrates their potential in organic synthesis, offering a pathway to aminated benzamide derivatives and quinazolinone derivatives (Zhao et al., 2017).

Physical Properties Analysis

The physical properties of 4-(Pyridin-4-yl)aniline and its derivatives, including their crystallinity, morphology, and phase behavior, are essential for their application in material science. Studies utilizing spectroscopic and crystallographic techniques provide valuable information on these compounds' physical characteristics, demonstrating their diverse structural and supramolecular features (Krishnan et al., 2021).

Scientific Research Applications

1. Synthesis of N-(pyridin-4-yl) Salicylamide Derivatives

  • Application Summary: 4-(Pyridin-4-yl)aniline is used in the synthesis of N-(pyridin-4-yl) salicylamide derivatives . These compounds might serve as prospective wide-spectrum antimycobacterial substances .
  • Methods of Application: The synthesis involves acylation of the corresponding acetylsalicyloyl chlorides with substituted 4-amino-pyridines .
  • Results or Outcomes: The synthesized N-(pyridin-4-yl) salicylamide derivatives might serve as prospective wide-spectrum antimycobacterial substances .

2. Synthesis of Symmetrical Diquaternary Salts

  • Application Summary: 4-(Pyridin-4-yl)aniline is used in the synthesis of symmetrical diquaternary salts . These salts have been investigated for their antimicrobial activity against different microorganisms .
  • Methods of Application: The synthesis involves alkylation of 4-[2-(pyridin-4-yl)ethyl]pyridine or 4,4′-bipyridine, with various bromo- or chloro-acetophenone analogues .
  • Results or Outcomes: The synthesized symmetrical diquaternary salts showed antimicrobial activity against nine different microorganisms .

3. Synthesis of 2-Amino-4-(4-pyridyl)phenol

  • Application Summary: 4-(4-Pyridinyl)aniline is diazotized, and its product is nitrated and reduced to form 2-Amino-4-(4-pyridyl)phenol . This compound can increase cardiac contractility .
  • Methods of Application: The synthesis involves diazotization of 4-(4-Pyridinyl)aniline, followed by nitration and reduction .
  • Results or Outcomes: The synthesized 2-Amino-4-(4-pyridyl)phenol can increase cardiac contractility .

4. Synthesis of Chiral Coordination Polymers

  • Application Summary: 4-(Pyridin-4-yl)aniline is used in the synthesis of chiral coordination polymers . These polymers have attracted much attention due to their special properties and significant applications .
  • Methods of Application: The synthesis involves the use of 4-(Pyridin-4-yl)aniline to synthesize non-centrosymmetric ligands, which are then used to form the chiral coordination polymers .
  • Results or Outcomes: The synthesized chiral coordination polymers have special properties and significant applications .

5. Synthesis of 2-Amino-4-(4-pyridyl)phenol

  • Application Summary: 4-(4-Pyridinyl)aniline is diazotized, and its product is nitrated and reduced to form 2-Amino-4-(4-pyridyl)phenol . This compound can increase cardiac contractility .
  • Methods of Application: The synthesis involves diazotization of 4-(4-Pyridinyl)aniline, followed by nitration and reduction .
  • Results or Outcomes: The synthesized 2-Amino-4-(4-pyridyl)phenol can increase cardiac contractility .

Safety And Hazards

The safety data sheet for 4-(Pyridin-4-yl)aniline indicates that it can cause skin and eye irritation . Therefore, it is recommended to handle this compound in a well-ventilated place and to wear suitable protective clothing. Avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools are also advised .

properties

IUPAC Name

4-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYVZSNXXTOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363753
Record name 4-(Pyridin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yl)aniline

CAS RN

13296-04-3
Record name 4-(Pyridin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yl)aniline
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Synthesis routes and methods I

Procedure details

A mixture of 4-(4-nitrophenyl)pyridine (274 mg, 1.37 mmol) and Pd—C(10%, 80 mg) in MeOH (10 mL) was hydrogenated under balloon H2 for 20 h. The mixture was then filtered through celite. The filtrate was concentrated in vacuo to give 4-(pyridin-4-yl)aniline as a solid (211 mg).
Quantity
274 mg
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reactant
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10 mL
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solvent
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80 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-(Pyridin-4-yl)aniline (20) was prepared in three steps: To a mixture of 4-bromoaniline (950 mg, 5.6 mmol), triethylamine (678 mg, 6.7 mmol) and DMAP (73 mg, 0.56 mmol) in DCM (30 mL) was added Boc2O (1.22g, 5.6 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 2 hr. After the reaction was quenched with 5% NaHCO3, the mixture was extracted with DCM (3×20 mL). The organic layer was combined and dried over anhydrous MgSO4. tert-Butyl 4-bromophenylcarbamate (1.36 g, 90%) was obtained after flash column chromatography (hexane:ethyl acetate, 4:1). Suzuki coupling reaction of tert-butyl 4-bromophenylcarbamate (800 mg, 2.95 mmol) with 4-pyridineboronic acid (300 mg, 2.46 mmol) in the presence of Pd(PPh3)4 (57 mg, 0.05 mmol) and K2CO3 (678 mg, 4.9 mmol) in dioxane- H2O (4:1, 10 mL) at 90° C. for 14 hr. tert-Butyl 4-(pyridin-4-yl)phenylcarbamate (600 mg, 75%) was obtained after flash column chromatography (DCM:MeOH, 20:1). Compound 20 (380 mg, 99%) was obtained after treatment of tert-butyl 4-(pyridin-4-yl)phenylcarbamate (600 mg, 2.2 mmol) with DCM:TFA (1:1, 1 mL) for 2 hr at room temperature followed by solvent removal. To a mixture of 4-(pyridin-4-yl)aniline 20 (380 mg, 2.24 mmol) and pyridine (3 mL) in DCM (3 mL) was added phenyl chloroformate (366 mg, 2.35 mmol) at 0° C. The mixture was allowed to warm to room temperature and stirred for 3 hr. After DCM and pyridine were removed under reduced pressure, the residue was purified by flash column chromatography (DCM:MeOH, 20:1). Compound 21 (400 mg) was obtained in 65% yield.
Quantity
950 mg
Type
reactant
Reaction Step One
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678 mg
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reactant
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73 mg
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catalyst
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30 mL
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solvent
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Quantity
1.22 g
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the process according to claim 1, the step which comprises reacting 4-(4-dimethylaminophenyl)pyridine with pyridine hydrochloride or hydrobromide at about 130°-260°C. to yield 4-(4-aminophenyl)pyridine.
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Synthesis routes and methods V

Procedure details

4-(4-nitro-phenyl)-pyridine (250 mg, 1.25 mmol) is dissolved in MeOH (20 mL). To this solution is added FeCl3.6H2O (24 mg, 0.09 mmol) and active charcoal (12 mg, 1.0 mmol). The suspension is heated to reflux. Hydrazine hydrate (1.3 mL) is added, and reflux is continued for 3 h. After the mixture is cooled to room temperature, the active charcoal is filtered off through Celite, and the MeOH is removed under reduced pressure. The residue is purified with flash chromatography to provide the 4-pyridin-4-yl-phenylamine (200 mg, 94%). 1H NMR (400 MHz, CDCl3) ∂ 8.57 (2H, d, J=8.8 Hz), 7.44-7.52 (4H, m), 6.77 (2H, d, J=7.2 Hz), 3.87 (2H, br); MS (ESI) m/z 171 (M+H)+1.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
MD Zhang, ZQ Shi, MD Chen, HG Zheng - Dalton Transactions, 2015 - pubs.rsc.org
Chiral coordination polymers have attracted much attention due to their special properties and significant applications. In this work, we synthesized two non-centrosymmetric ligands, N,…
Number of citations: 13 pubs.rsc.org
R Matheu, A Ghaderian, L Francàs… - … A European Journal, 2018 - Wiley Online Library
The Ru complex [Ru II (bda‐κ‐N 2 O 2 )(N‐NH 2 ) 2 ] (1; bda 2− =2,2′‐bipyridine‐6,6′‐dicarboxylate, N‐NH 2 =4‐(pyridin‐4‐yl)aniline) was used as a synthetic intermediate to …
M Lamothe, PJ Pauwels, K Belliard… - Journal of medicinal …, 1997 - ACS Publications
The synthesis and binding affinity at cloned h5-HT 1B , h5-HT 1D , and h5-HT 1A receptors of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (2, GR-…
Number of citations: 49 pubs.acs.org
R Matheu, L Francàs, P Chernev, MZ Ertem… - ACS …, 2015 - ACS Publications
Electrochemical reduction of the dizaonium complex, [Ru II (bda)(NO)(N–N 2 ) 2 ] 3+ , 2 3+ (N–N 2 2+ is 4-(pyridin-4-yl) benzenediazonium and bda 2– is [2,2′-bipyridine]-6,6′-…
Number of citations: 86 pubs.acs.org
P Rani, A Husain, A Shukla, N Singla, AK Srivastava… - …, 2021 - pubs.rsc.org
We report here the design and syntheses of a naphthalenediimide (NDI)-N functionalized organic fluorophore, 1, and its supramolecular CT complexes [(1·2H)2+·(PA−)2] (2) and [(1·2H)…
Number of citations: 6 pubs.rsc.org
TH Marsilje, W Pei, B Chen, W Lu, T Uno… - Journal of medicinal …, 2013 - ACS Publications
The synthesis, preclinical profile, and in vivo efficacy in rat xenograft models of the novel and selective anaplastic lymphoma kinase inhibitor 15b (LDK378) are described. In this initial …
Number of citations: 427 pubs.acs.org
JO Ogar - 2021 - eprints.nottingham.ac.uk
The synthesis and characterisation of three rylene diimides – N,N’-bis(2,6-diisopropyl-4-(pyridin-4-yl)phenyl)-1,4,5,8-naphthalenetetracarboxydiimide (DPPNDI), N,N’-bis(dinicotinic acid…
Number of citations: 2 eprints.nottingham.ac.uk
MMJ Smulders, A Jiménez… - Angewandte Chemie …, 2012 - Wiley Online Library
96 bonds were formed when 62 building blocks (heterotopic ligands with Fe II and Pt II ions) self-assembled in a one-pot reaction into a heterometallic Fe 8 Pt 6 L 24 cubic cage (see …
Number of citations: 165 onlinelibrary.wiley.com
R Matheu, L Francàs, P Chernev, MZ Ertem, V Batista… - … COMPLEXES FOR WATER … - tdx.cat
Electrochemical reduction of the diazonium complex,[RuII (bda)(NO)(NN 2) 2] 3+, 23+,(NN 2 2+ is 4-(pyridin-4-yl) benzenediazonium and bda2-is 2, 2'-bipyridine-6, 6'-dicarboxylate) in …
Number of citations: 0 www.tdx.cat
M Cortes-Clerget, NR Lee, BH Lipshutz - Nature Protocols, 2019 - nature.com
Amide bond formation and aromatic/heteroaromatic nitro-group reductions represent two of the most commonly used transformations in organic synthesis. Unfortunately, such …
Number of citations: 38 www.nature.com

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